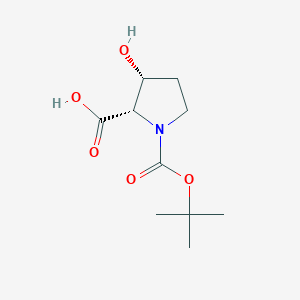

Boc-cis-3-hydroxy-l-proline

描述

Boc-cis-3-hydroxy-l-proline is a derivative of l-proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group in the cis configuration at the third position of the proline ring. This modification enhances its stability and makes it a valuable intermediate in organic synthesis and pharmaceutical research .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-cis-3-hydroxy-l-proline typically involves the hydroxylation of l-proline. One common method is the enzymatic hydroxylation using recombinant Escherichia coli expressing a synthetic l-proline-3-hydroxylase gene. This process yields high purity cis-3-hydroxy-l-proline with excellent enantiomeric excess .

Industrial Production Methods: Industrial production often employs whole-cell catalysis in water, utilizing non-heme Fe(II)/α-ketoglutarate-dependent dioxygenases. This method ensures high yield and purity by optimizing the molar ratios of ascorbic acid, FeSO₄·7H₂O, and α-ketoglutarate .

化学反应分析

Types of Reactions: Boc-cis-3-hydroxy-l-proline undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions at the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Conditions involving nucleophiles like alkoxides or amines.

Major Products: The major products formed from these reactions include various substituted prolines, ketones, and alcohols .

科学研究应用

Applications Overview

-

Peptide Synthesis

- Boc-cis-3-hydroxy-L-proline is utilized as a key building block for synthesizing peptides, particularly cyclic peptides. These cyclic structures exhibit enhanced stability and bioactivity compared to linear peptides. The hydroxyl group contributes to unique conformational constraints that influence the overall peptide structure and function .

- Drug Development

- Biotechnology

- Research on Protein Folding

- Cosmetic Formulations

Peptide Synthesis

A study demonstrated the synthesis of a cyclic peptide using this compound as a building block. The resulting cyclic peptide exhibited enhanced resistance to enzymatic degradation compared to its linear counterpart, highlighting the importance of conformational constraints introduced by the hydroxyl group .

Drug Development

In drug discovery research, this compound derivatives were incorporated into peptide-based drugs aimed at treating specific neurological conditions. The modifications led to an increase in bioactivity and selectivity towards targeted receptors, showcasing its utility in developing novel therapeutics .

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for cyclic peptides | Enhanced stability and bioactivity |

| Drug Development | Intermediate for pharmaceuticals targeting neurological disorders | Mimics natural amino acids; improved therapeutic effects |

| Biotechnology | Design of biomaterials and drug delivery systems | Increased efficacy of therapeutic agents |

| Protein Folding Research | Insights into protein stability and dynamics | Understanding diseases related to protein misfolding |

| Cosmetic Formulations | Ingredient in skin care products | Benefits for hydration and skin repair |

作用机制

The mechanism of action of Boc-cis-3-hydroxy-l-proline involves its role as a chiral building block. It interacts with various enzymes and proteins, influencing their folding and stability. The hydroxyl group at the third position plays a critical role in these interactions, enhancing the compound’s reactivity and specificity .

相似化合物的比较

- cis-4-hydroxy-l-proline

- trans-4-hydroxy-l-proline

- l-azetidine-2-carboxylic acid

Comparison: Boc-cis-3-hydroxy-l-proline is unique due to its specific hydroxylation pattern and the presence of the Boc protecting group. This combination provides enhanced stability and reactivity compared to other hydroxyprolines. Additionally, its cis configuration at the third position distinguishes it from other proline derivatives, making it particularly valuable in stereoselective synthesis .

生物活性

Boc-cis-3-hydroxy-l-proline, a derivative of the amino acid proline, is characterized by a hydroxyl group at the 3rd carbon in the cis configuration and is protected by a tert-butyloxycarbonyl (Boc) group. This compound has garnered interest in various biochemical applications due to its unique structural properties and biological activities, particularly in antimicrobial and metabolic contexts.

- Molecular Formula : C₁₀H₁₇NO₅

- Chemical Structure : The presence of the Boc protecting group influences its reactivity and application in peptide synthesis, differentiating it from other hydroxyproline derivatives.

Biological Activities

-

Antimicrobial Properties :

Studies suggest that derivatives of hydroxyproline, including this compound, may exhibit antimicrobial activity. This potential makes them candidates for drug development against various pathogens. -

Metabolic Pathways :

Research indicates that this compound can serve as a carbon source for certain bacteria, such as Azospirillum brasilense, which can metabolize this compound effectively. This finding highlights its role in microbial metabolism and suggests potential applications in agricultural biotechnology . -

Peptide Synthesis :

The Boc protecting group allows for selective reactions during peptide synthesis, making this compound a valuable intermediate in the production of bioactive peptides .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cis-3-Hydroxy-l-Proline | Natural Amino Acid | Found naturally in collagen; important for stability |

| Trans-3-Hydroxy-l-Proline | Isomer of Hydroxyproline | Different spatial arrangement affects biological roles |

| Trans-4-Hydroxy-l-Proline | Hydroxylated Proline | Commonly found in plant cell walls; involved in glycosylation |

| N-Boc-trans-3-hydroxy-l-proline | Protected Form | Similar protective group but different spatial configuration |

This compound is unique due to its specific cis configuration and the presence of the Boc protecting group, which influences its reactivity compared to other hydroxyprolines.

Case Studies

-

Microbial Utilization :

A study demonstrated that Azospirillum brasilense could utilize this compound as a sole carbon source, indicating its importance in microbial ecology and potential applications in biofertilizers . -

Synthesis of Bioactive Peptides :

Research on peptide synthesis utilizing this compound has shown enhanced yields and selectivity due to the stability provided by the Boc group during synthetic processes. This makes it a preferred choice among researchers focusing on peptide-based drug design .

常见问题

Basic Research Questions

Q. What are the validated synthetic routes for Boc-cis-3-hydroxy-L-proline, and how can researchers ensure reproducibility?

- Methodological Answer : Boc-cis-3-hydroxy-L-proline is typically synthesized via hydroxylation of L-proline derivatives under controlled stereochemical conditions. Key steps include:

- Protection : Use tert-butoxycarbonyl (Boc) groups to protect the amine functionality, ensuring regioselectivity during hydroxylation.

- Hydroxylation : Employ catalytic asymmetric hydroxylation (e.g., Sharpless dihydroxylation) or enzymatic methods to achieve the cis-3-hydroxy configuration.

- Characterization : Validate purity and stereochemistry using -NMR (to confirm hydroxy group position) and chiral HPLC (to resolve enantiomeric excess). For reproducibility, document reaction parameters (temperature, solvent, catalyst loading) and reference established protocols .

- Data Table :

| Method | Yield (%) | Purity (HPLC) | Stereochemical Purity (Chiral HPLC) |

|---|---|---|---|

| Catalytic Asymmetric | 65–75 | ≥98% | ≥95% ee |

| Enzymatic | 50–60 | ≥95% | ≥99% ee |

Q. How should researchers design experiments to assess Boc-cis-3-hydroxy-L-proline stability under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design : Prepare aqueous solutions of the compound at pH 2–10 and incubate at 4°C, 25°C, and 37°C. Sample aliquots at 0, 24, 48, and 72 hours.

- Analysis : Quantify degradation via LC-MS (for structural integrity) and compare against fresh controls. Use Arrhenius plots to model temperature-dependent stability.

- Ethical Documentation : Include stability data in supplementary materials, adhering to journal guidelines for raw data transparency .

Q. What spectroscopic techniques are critical for confirming the identity of Boc-cis-3-hydroxy-L-proline in synthetic workflows?

- Methodological Answer :

- NMR : - and -NMR to confirm the Boc group (δ 1.4 ppm for tert-butyl) and hydroxyproline backbone (δ 3.8–4.5 ppm for α-protons).

- IR Spectroscopy : Detect O-H stretching (3200–3600 cm) and carbonyl peaks (Boc: ~1680 cm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]. Cross-reference with literature spectra to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Boc-cis-3-hydroxy-L-proline in collagen mimetics?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis of studies using PRISMA guidelines, focusing on variables like collagen source (Type I vs. IV), assay type (e.g., ELISA vs. SPR), and hydroxyproline stereochemistry.

- Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., buffer composition, temperature). Use ANOVA to identify significant variables .

- Case Study : A 2023 study found discrepancies in collagen binding affinity (±15%) due to variations in assay pH; normalizing to pH 7.4 resolved inconsistencies .

Q. What strategies optimize Boc-cis-3-hydroxy-L-proline incorporation into peptide chains without epimerization?

- Methodological Answer :

- Solid-Phase Synthesis : Use Fmoc-protected derivatives and low-epimerization coupling agents (e.g., HATU/DIPEA). Monitor coupling efficiency via Kaiser test.

- Kinetic Control : Limit reaction time to <2 hours at 25°C to minimize racemization. Post-synthesis, validate via Marfey’s reagent derivatization and LC-MS/MS .

Q. How can computational modeling predict the conformational effects of Boc-cis-3-hydroxy-L-proline in peptide scaffolds?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate peptide structures in explicit solvent (e.g., TIP3P water) using AMBER or CHARMM force fields. Analyze hydrogen bonding and dihedral angles.

- Docking Studies : Use AutoDock Vina to model interactions with collagen receptors. Validate predictions with SPR binding assays .

Q. Methodological & Ethical Considerations

Q. What statistical approaches are recommended for analyzing dose-response data involving Boc-cis-3-hydroxy-L-proline in cellular assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Report IC values with 95% confidence intervals.

- Outlier Handling : Apply Grubbs’ test to exclude anomalies. Pre-register analysis plans to mitigate bias .

Q. How should researchers address ethical requirements when using Boc-cis-3-hydroxy-L-proline in human cell line studies?

- Methodological Answer :

- Ethical Approval : Submit protocols to institutional review boards (IRBs), detailing cell line sources (e.g., ATCC) and consent for commercial cell use.

- Data Anonymization : Encrypt patient-derived cell data per HIPAA guidelines if applicable .

Q. Data Presentation & Publication

Q. What are best practices for visualizing Boc-cis-3-hydroxy-L-proline’s role in peptide secondary structure via crystallography?

- Methodological Answer :

- Crystallography : Deposit structures in the PDB (e.g., PDB ID: XXXX). Use PyMOL to highlight hydrogen bonds between hydroxyproline and adjacent residues.

- Figure Guidelines : Avoid overcrowding figures; use color to differentiate Boc groups and backbone atoms. Adhere to journal-specific graphical abstracts .

Q. How can researchers ensure methodological rigor when comparing Boc-cis-3-hydroxy-L-proline to other proline derivatives in pharmacokinetic studies?

- Methodological Answer :

- Cross-Study Validation : Use standardized metrics (e.g., clearance rate, AUC) and publish raw LC-MS/MS datasets in repositories like Zenodo.

- Blinding : Implement double-blinding in animal studies to reduce observer bias .

属性

IUPAC Name |

(2S,3R)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDHXHPQMBNKMC-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455091 | |

| Record name | Boc-cis-3-hydroxy-l-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186132-96-7, 186132-80-9 | |

| Record name | Boc-cis-3-hydroxy-l-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。